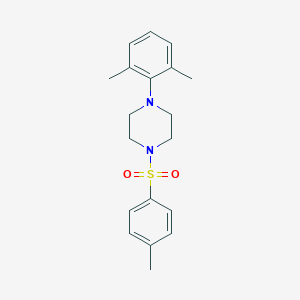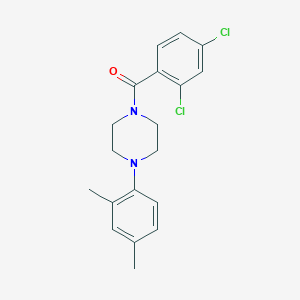![molecular formula C10H13N5O B503159 N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876897-81-3](/img/structure/B503159.png)
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-methoxybenzyl group and a methyl group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions. For example, sodium azide can react with methyl cyanide in the presence of a strong acid like hydrochloric acid to form 1-methyl-1H-tetrazole.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 1-methyl-1H-tetrazole with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Various reduced derivatives of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with different functional groups.
科学的研究の応用
Chemistry: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.
類似化合物との比較
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-methoxybenzyl)thiosemicarbazide
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Comparison:
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a tetrazole ring. It is used in drug discovery and organic synthesis.
- N-(4-methoxybenzyl)thiosemicarbazide: Contains a thiosemicarbazide group, making it different in terms of reactivity and applications. It is used in the synthesis of metal complexes and has cytotoxic properties.
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring and a quinoline moiety, making it structurally more complex. It is investigated for its potential in treating Alzheimer’s disease.
特性
CAS番号 |
876897-81-3 |
|---|---|
分子式 |
C10H13N5O |
分子量 |
219.24g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O/c1-15-10(12-13-14-15)11-7-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12,14) |
InChIキー |
QMYSRGPREWTSFG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
正規SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
溶解性 |
28.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)

![2,3,4-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503083.png)



![N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B503093.png)




